2-(Dimethoxymethyl)-2-methylcyclobutan-1-one
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Overview
Description
2-(Dimethoxymethyl)-2-methylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a dimethoxymethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-2-methylcyclobutan-1-one typically involves the reaction of cyclobutanone with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-2-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Dimethoxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a different core structure.
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dimethoxymethyl group but a different ring system.
Uniqueness
2-(Dimethoxymethyl)-2-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
80706-74-7 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O3/c1-8(5-4-6(8)9)7(10-2)11-3/h7H,4-5H2,1-3H3 |
InChI Key |
OPUMERNYSUJCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C(OC)OC |
Origin of Product |
United States |
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